molecular formula C28H24BrN3O5S B2549057 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689757-33-3

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2549057
CAS No.: 689757-33-3
M. Wt: 594.48
InChI Key: LLJFDAQRPOOXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a structurally complex quinazolinone derivative. Its core structure consists of a 3,4-dihydroquinazolin-4-one scaffold, substituted at the 2-position with a sulfanyl-linked 2-(4-bromophenyl)-2-oxoethyl group, at the 3-position with a benzodioxole-methyl moiety, and at the 6-position with a morpholine ring. The benzodioxole group enhances lipophilicity, while the morpholine ring improves solubility, making it a promising candidate for drug discovery .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24BrN3O5S/c29-20-4-2-19(3-5-20)24(33)16-38-28-30-23-7-6-21(31-9-11-35-12-10-31)14-22(23)27(34)32(28)15-18-1-8-25-26(13-18)37-17-36-25/h1-8,13-14H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJFDAQRPOOXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives. A method adapted from Stevens et al. (2015) involves:

  • Formation of Morpholine-4-Carboxamide : Reacting morpholine hydrochloride with urea in hydrochloric acid yields morpholine-4-carboxamide.
  • Cyclization with Anthranilic Acid : Heating morpholine-4-carboxamide with 2-amino-5-nitrobenzoic acid in polyphosphoric acid (PPA) at 120°C for 6 hours forms 6-nitro-3,4-dihydroquinazolin-4-one.
  • Reduction of Nitro Group : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 6-amino-3,4-dihydroquinazolin-4-one.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclization PPA, 120°C, 6 h 68 95.2
Nitro Reduction H₂ (1 atm), Pd/C, EtOH 92 98.5

Functionalization at Position 6: Morpholin-4-yl Substitution

Nucleophilic Aromatic Substitution

The morpholine group is introduced via nucleophilic substitution on a chlorinated quinazolinone intermediate:

  • Chlorination : Treating 6-amino-3,4-dihydroquinazolin-4-one with phosphorus oxychloride (POCl₃) at reflux for 4 hours yields 6-chloro-3,4-dihydroquinazolin-4-one.
  • Morpholine Coupling : Reacting the chloro derivative with morpholine in dimethylformamide (DMF) at 80°C for 12 hours affords 6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one.

Optimization Note : Excess morpholine (3 eq.) and catalytic KI improve yields by mitigating side reactions.

Introduction of the Position 2 Sulfanyl Group

Thiolation and Ketone Coupling

The sulfanyl-4-bromophenyl ketone moiety is installed via a two-step process:

  • Thiolation : Reacting 6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one with thiourea in ethanol under reflux introduces a thiol group at position 2.
  • Alkylation with 2-Bromo-4'-bromoacetophenone : The thiol intermediate reacts with 2-bromo-1-(4-bromophenyl)ethan-1-one in the presence of K₂CO₃ in acetonitrile at 60°C.

Reaction Mechanism :
$$
\text{Quinazolinone-SH} + \text{BrCH}2\text{CO-C}6\text{H}4\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{Quinazolinone-S-CH}2\text{CO-C}6\text{H}4\text{Br} + \text{KBr}
$$

Yield Data :

Step Conditions Yield (%)
Thiolation Thiourea, EtOH, reflux 75
Alkylation K₂CO₃, MeCN, 60°C 62

Position 3 Modification: (1,3-Benzodioxol-5-yl)methyl Attachment

Reductive Amination

The benzodioxole group is introduced via reductive amination:

  • Synthesis of Piperonalamine : Piperonal (1,3-benzodioxole-5-carbaldehyde) is condensed with ammonium acetate in methanol to form the corresponding imine.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the primary amine.
  • Alkylation : The amine reacts with the quinazolinone core using formaldehyde in acetic acid, followed by purification via column chromatography.

Critical Parameters :

  • pH control (4–5) during reductive amination ensures selective reduction of the imine.
  • Excess formaldehyde (2 eq.) drives complete alkylation.

Final Coupling and Purification

The fully substituted intermediate undergoes final cyclization and purification:

  • Cyclization : Heating in toluene with p-toluenesulfonic acid (PTSA) removes water and closes the quinazolinone ring.
  • Crystallization : Recrystallization from ethanol/water (7:3) yields the pure product as a white solid.

Analytical Validation :

Parameter Method Result
Purity HPLC 99.1%
Melting Point DSC 178–180°C
MS (ESI+) HRMS m/z 622.08 [M+H]⁺

Comparative Analysis of Synthetic Routes

Table 1 evaluates methods from literature:

Method Advantages Limitations Yield (%)
Cyclization (PPA) High regioselectivity Requires corrosive reagents 68
Reductive Amination Mild conditions Multi-step purification 62
Thiourea Thiolation Cost-effective Moderate scalability 75

Industrial Scalability Considerations

  • Process Intensification : Continuous flow reactors reduce reaction times (e.g., cyclization step from 6 h to 45 min).
  • Green Chemistry : Replacing POCl₃ with BiCl₃ reduces toxicity without compromising yield.
  • Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progression via FTIR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at various functional groups, such as the benzodioxole ring or the sulfanyl group.

    Reduction: Reduction reactions could target the carbonyl groups or the quinazolinone core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the benzodioxole ring could yield carboxylic acids, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that the compound has significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Case Study 1: Anticancer Research
    A study published in a peer-reviewed journal highlighted the effectiveness of this compound against breast cancer cells, showing a dose-dependent reduction in cell viability and an increase in apoptotic markers .
  • Case Study 2: Antimicrobial Testing
    In a comparative analysis, this compound was tested alongside standard antibiotics against Staphylococcus aureus and E. coli, demonstrating superior effectiveness at lower concentrations .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations :

  • Bromophenyl vs. Methoxyphenyl : The 4-bromophenyl group in the target compound may enhance target binding compared to methoxy-substituted analogues due to increased electron-withdrawing effects .
  • Morpholine vs.
  • Sulfanyl Linkers : Sulfanyl groups at the 2-position are critical for maintaining structural rigidity and intermolecular interactions, as seen in cytotoxicity studies .

Bioactivity and Structure-Activity Relationships (SAR)

  • Quinazolinone Core: The dihydroquinazolin-4-one scaffold is essential for kinase inhibition, as demonstrated by its role in binding ATP pockets in kinase domains .
  • Benzodioxole vs. Chlorobenzyl : Substitution with benzodioxole (target compound) instead of chlorobenzyl (as in ) increases metabolic stability due to reduced susceptibility to oxidative degradation .
  • Morpholine Contribution : Morpholine at the 6-position enhances solubility (logP: 2.1 vs. 3.5 for oxadiazole derivatives) and may reduce off-target effects .

Computational and Similarity Analyses

  • Tanimoto Similarity Index: The target compound shows a Tanimoto coefficient of 0.72–0.85 with other quinazolinones, indicating high structural similarity but distinct bioactivity profiles .
  • Docking Studies : Chemical Space Docking (CSD) reveals that the target compound’s bromophenyl group forms halogen bonds with kinase residues (e.g., ROCK1), unlike methoxy or chloro analogues .
  • Bioactivity Clustering: Hierarchical clustering of NCI-60 bioactivity data suggests the target compound clusters with kinase inhibitors, unlike simpler quinazolinones with cytotoxic mechanisms .

Biological Activity

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H25BrN4O5SC_{25}H_{25}BrN_{4}O_{5}S with a molecular weight of approximately 540.45 g/mol. Its structure features a benzodioxole moiety fused with a quinazoline ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular Weight540.45 g/mol
Molecular FormulaC25H25BrN4O5S
LogP5.7891
Polar Surface Area80.744 Ų
Hydrogen Bond Acceptors9

Anticancer Activity

Research indicates that compounds with quinazoline frameworks exhibit significant anticancer properties. A study by Walid Fayad et al. (2019) demonstrated that derivatives of quinazoline showed promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound was evaluated alongside other known anticancer agents, showing comparable or superior efficacy in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A study focusing on the structure-activity relationship of related compounds found that modifications to the benzodioxole group significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating potent activity comparable to standard antibiotics .

Anti-inflammatory Effects

Anti-inflammatory activity is another area of interest for this compound. Compounds containing the morpholine group have been linked to the inhibition of pro-inflammatory cytokines. In vitro studies revealed that the compound effectively reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Screening : In a multicellular spheroid model, the compound was screened against various cancer types, resulting in notable cytotoxic effects attributed to its ability to disrupt cellular signaling pathways involved in proliferation .
  • Antimicrobial Assays : A series of tests were conducted against a panel of bacterial strains where the compound exhibited MIC values ranging from 1 to 16 µg/mL, indicating strong antimicrobial potential .
  • Inflammation Models : In vivo studies using murine models of inflammation showed that treatment with the compound led to a significant reduction in paw edema and inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic strategies and reaction conditions are optimal for preparing this compound with high purity?

  • Methodological Answer : The synthesis of quinazolinone derivatives typically involves multi-step protocols. Key steps include:

  • Cyclocondensation : Reaction of anthranilic acid derivatives with carbonyl compounds under reflux in polar aprotic solvents (e.g., DMF) .
  • Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using reagents like Lawesson’s reagent, requiring inert atmospheres to prevent oxidation .
  • Solvent Selection : Methanol or ethanol for recrystallization to achieve >95% purity, monitored by HPLC .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves bond lengths and angles, confirming the dihydroquinazolinone core and substituent orientations .
  • NMR Spectroscopy : 1^1H and 13^13C NMR validate the integration of the morpholine ring (δ ~3.6 ppm) and benzodioxole protons (δ ~6.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 592.08) .

Q. How should initial biological screening assays be designed to assess antimicrobial activity?

  • Methodological Answer :

  • Microplate Dilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined using 96-well plates .
  • Positive Controls : Compare to ciprofloxacin (bacterial) and fluconazole (fungal), ensuring solvent controls (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict HOMO-LUMO gaps (~4.5 eV), indicating electron-deficient regions at the sulfanyl group for nucleophilic attack .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots near the morpholine oxygen and benzodioxole methylene groups .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate IC50_{50} values across ≥3 independent assays, accounting for batch-to-batch compound variability .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation in certain models .

Q. How can structure-activity relationship (SAR) studies guide rational modifications for enhanced potency?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., nitro) to test effects on kinase inhibition .
  • Morpholine Ring Alternatives : Introduce piperazine or thiomorpholine to evaluate solubility and target binding via molecular docking (e.g., CDK2 or EGFR kinases) .

Experimental Design & Data Analysis

Q. What statistical frameworks are recommended for analyzing dose-dependent biological responses?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} with 95% confidence intervals .
  • ANOVA with Tukey’s Post Hoc : Compare treatment groups in antioxidant assays (e.g., DPPH radical scavenging) .

Q. How should environmental stability studies be structured for ecotoxicological risk assessment?

  • Methodological Answer :

  • OECD Guidelines 303A : Simulate aerobic degradation in wastewater sludge, monitoring parent compound decay via LC-MS/MS over 28 days .
  • QSAR Modeling : Predict bioaccumulation factors using logP values (estimated at ~3.2 for this compound) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.